molecular formula C20H14O B13139900 9-Phenoxyanthracene CAS No. 74067-56-4

9-Phenoxyanthracene

Cat. No.: B13139900
CAS No.: 74067-56-4
M. Wt: 270.3 g/mol
InChI Key: STICXSFPZUNCRS-UHFFFAOYSA-N
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Description

9-Phenoxyanthracene is an anthracene-based organic compound in which a phenoxy group is substituted at the 9-position. Similar to other 9-substituted anthracenes, this derivative is of significant interest in fundamental and applied materials science research, particularly in the field of organic electronics . Anthracene derivatives are widely studied for their optoelectronic properties and are commonly investigated as potential emissive materials in devices such as organic light-emitting diodes (OLEDs) . The specific substitution pattern on the anthracene core allows researchers to fine-tune photophysical properties like emission color and quantum efficiency . In research settings, this compound serves as a valuable building block for the synthesis of more complex functional molecules and for studying photophysical processes in organic systems. The structural motif of 9-substituted anthracenes is also relevant in the development of materials for chemiluminescence and scintillation applications . As with many specialized anthracene compounds, its properties and performance are highly dependent on its molecular structure and solid-state packing . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74067-56-4

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

9-phenoxyanthracene

InChI

InChI=1S/C20H14O/c1-2-10-17(11-3-1)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14H

InChI Key

STICXSFPZUNCRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies for 9 Phenoxyanthracene and Its Precursors

Established Synthetic Routes to Substituted Anthracenes

The construction of the anthracene (B1667546) framework itself can be achieved through various established methods. These routes provide access to a range of substituted anthracenes, which can then serve as precursors for 9-phenoxyanthracene. Some of the most common methods include:

Friedel-Crafts Reactions: This classic method involves the reaction of a benzene (B151609) ring with a suitable electrophile, such as phthalic anhydride (B1165640), in the presence of a Lewis acid catalyst like AlCl₃. This approach can be used to build up the three-ring anthracene system. organic-chemistry.org

Diels-Alder Reaction: The [4+2] cycloaddition of a diene, such as butadiene, with a dienophile, like naphthoquinone, followed by an oxidative dehydrogenation step, offers another pathway to the anthracene core. organic-chemistry.org

Oxidation of Anthracene: Direct functionalization of anthracene can be achieved through oxidation to form anthraquinone (B42736), which can then be further modified and reduced to yield substituted anthracenes. organic-chemistry.org

Phenoxylation Strategies and Reaction Optimization

The crucial step in the synthesis of this compound is the introduction of the phenoxy group onto the anthracene core. This is typically achieved through the reaction of a halogenated anthracene, most commonly 9-bromoanthracene (B49045), with phenol (B47542) or a phenoxide salt. Two primary strategies dominate this transformation: nucleophilic aromatic substitution and palladium-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) reactions are a fundamental method for forming aryl ethers. In the context of this compound synthesis, this involves the displacement of a leaving group, such as a halogen, from the 9-position of the anthracene ring by a phenoxide nucleophile.

The traditional method for this transformation is the Ullmann condensation . This reaction typically requires a copper catalyst, a base, and high reaction temperatures. researchgate.net The general reaction is as follows:

9-Bromoanthracene + Phenol --(Cu catalyst, Base)--> this compound

Optimization of the Ullmann reaction often involves screening different copper sources (e.g., CuI, Cu₂O, or nano-CuO), bases (e.g., K₂CO₃, Cs₂CO₃), and solvents (e.g., pyridine, DMF, or DMSO). rsc.orgrsc.org Ligands such as N,N-dimethylglycine can be employed to facilitate the reaction at lower temperatures. rsc.orgchemistry-online.com

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
CuI / N,N-dimethylglycineCs₂CO₃Dioxane90Good to Excellent rsc.orgchemistry-online.com
nano-CuOCs₂CO₃DMSO110Moderate to Good rsc.org

Palladium-Catalyzed Coupling Reactions

In recent years, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for etherification, have emerged as powerful alternatives to the often harsh conditions of the Ullmann reaction. nih.govguidechem.com These reactions offer milder conditions, broader substrate scope, and higher functional group tolerance.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to yield the desired diaryl ether and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results. nih.gov

Synthesis of Key Intermediates and Precursors for this compound

The synthesis of this compound is highly dependent on the availability of suitable precursors, primarily 9-bromoanthracene and 9-anthrone.

9-Bromoanthracene is a common starting material for phenoxylation reactions. It is typically synthesized by the electrophilic bromination of anthracene using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or chloroform. The reaction proceeds via a radical mechanism and selectively brominates the most reactive 9-position of the anthracene ring.

9-Anthrone , the keto tautomer of 9-anthranol, is another important precursor. It can be synthesized by the reduction of anthraquinone. A common method involves the use of tin and hydrochloric acid in acetic acid. 9-Anthrone can exist in equilibrium with its enol form, 9-anthranol, which can then be etherified with phenol to form this compound.

PrecursorSynthetic MethodReagentsYield (%)Reference
9-BromoanthraceneElectrophilic BrominationAnthracene, NBS, CCl₄~66
9-AnthroneReduction of AnthraquinoneAnthraquinone, Sn, HCl, Acetic Acid~82

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for diaryl ethers, including this compound. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Microwave-assisted synthesis has been shown to significantly accelerate the rate of Ullmann-type reactions for the synthesis of diaryl ethers, often leading to higher yields in shorter reaction times and sometimes even in the absence of a catalyst for activated substrates. rsc.orgnih.gov

The use of ionic liquids as reaction media for the Ullmann diaryl ether synthesis has also been explored. Ionic liquids are non-volatile and can often be recycled, reducing the need for volatile organic solvents. They can also facilitate the immobilization and reuse of the copper catalyst.

Catalyst-free methods under microwave irradiation have been developed for the synthesis of diaryl ethers from activated aryl halides and phenols, offering a greener alternative by eliminating the need for a metal catalyst. nih.gov

Reaction Mechanisms and Chemical Transformations of 9 Phenoxyanthracene

Fundamental Organic Reaction Mechanisms Applicable to Anthracene (B1667546) Systems

Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings, exhibits a rich and diverse reactivity. numberanalytics.comwikipedia.org Its chemical behavior is governed by a set of fundamental organic reaction mechanisms, including electrophilic aromatic substitution, cycloaddition reactions, and photochemical transformations. The extended π-conjugation across the three rings results in a lower delocalization energy per ring compared to benzene, making anthracene more reactive. libretexts.org

Electrophilic Aromatic Substitution: Like other aromatic compounds, anthracene undergoes electrophilic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. numberanalytics.com These reactions preferentially occur at the C9 and C10 positions (the central ring) due to the formation of a more stable carbocation intermediate, which retains two intact benzene rings and their associated resonance energy. wordpress.com Common electrophilic substitution reactions for anthracene include nitration, halogenation, and Friedel-Crafts alkylation and acylation. numberanalytics.com For instance, the nitration of anthracene with a mixture of nitric and sulfuric acids yields 9-nitroanthracene. numberanalytics.com Similarly, bromination typically results in 9,10-dibromoanthracene. wikipedia.org

Cycloaddition Reactions: Anthracene can act as a diene in various cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comnumberanalytics.com This [4+2] cycloaddition typically occurs across the 9,10-positions with a suitable dienophile, leading to the formation of a bicyclic adduct. orientjchem.orgiitk.ac.in An example is the reaction of anthracene with maleic anhydride (B1165640) to form 9,10-dihydroanthracene-9,10-endo-dicarboxylic anhydride. iitk.ac.in Anthracene and its derivatives can also participate in [4+3] cycloaddition reactions with oxyallyl cations, providing a route to seven-membered rings. jocpr.comjocpr.com

Photochemical Reactions: Anthracene is well-known for its photochemical reactivity, particularly its ability to undergo photodimerization upon irradiation with UV light. numberanalytics.com This [4+4] cycloaddition reaction between two anthracene molecules results in the formation of a dimer, dianthracene, linked by two new carbon-carbon bonds at the 9,10- and 9',10'-positions. wikipedia.org This process is often reversible, with the dimer reverting to the monomeric anthracene upon heating or irradiation at a shorter wavelength. wikipedia.org In the presence of oxygen and light, anthracene can also undergo a [4+2] cycloaddition with singlet oxygen to form anthracene endoperoxide. wikipedia.org

Electrophilic and Nucleophilic Reactions of the Anthracene Core

The anthracene core of 9-phenoxyanthracene is susceptible to both electrophilic and nucleophilic attacks, with the regioselectivity being a key aspect of its reactivity.

Electrophilic Reactions: As established for the parent anthracene, electrophilic substitution on this compound is expected to occur predominantly at the 10-position. The phenoxy group at the 9-position directs incoming electrophiles to this site due to the stabilization of the resulting cationic intermediate. The electron-donating nature of the oxygen atom in the phenoxy group can further activate the anthracene system towards electrophilic attack compared to unsubstituted anthracene.

Electrophilic Reaction Typical Reagents Expected Major Product
NitrationHNO₃/H₂SO₄9-Phenoxy-10-nitroanthracene
HalogenationBr₂ or Cl₂9-Phenoxy-10-bromoanthracene or 9-Phenoxy-10-chloroanthracene
Friedel-Crafts AcylationAcyl halide/Lewis acid9-Phenoxy-10-acylanthracene

Nucleophilic Reactions: While less common for the electron-rich anthracene system, nucleophilic aromatic substitution can occur under specific conditions, particularly if a good leaving group is present. The introduction of strong electron-withdrawing groups onto the anthracene ring can facilitate such reactions.

Reactivity of the Phenoxy Moiety in this compound

The phenoxy group in this compound also possesses its own characteristic reactivity, which can be influenced by the bulky and electron-rich anthracene substituent.

Electrophilic Substitution on the Phenyl Ring: The phenyl ring of the phenoxy group can undergo electrophilic aromatic substitution. The ether oxygen is an activating, ortho-, para-directing group. However, the steric hindrance imposed by the large anthracene moiety at the 1'-position may favor substitution at the para-position (4'-position) and to a lesser extent, the ortho-positions (2'- and 6'-positions).

Cleavage of the Ether Linkage: The ether bond connecting the phenoxy group to the anthracene core can be cleaved under harsh conditions, for example, by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or by certain Lewis acids. This would lead to the formation of 9-hydroxyanthracene (9-anthrol) and a halobenzene.

Oxidative and Reductive Transformations

This compound can undergo both oxidation and reduction, targeting either the anthracene core or the phenoxy group, depending on the reaction conditions.

Oxidation:

Oxidation of the Anthracene Core: Similar to anthracene, the central ring of this compound is susceptible to oxidation. wikipedia.org Treatment with oxidizing agents can lead to the formation of 9-phenoxyanthraquinone.

Photooxidation: In the presence of light and oxygen, this compound can form an endoperoxide across the 9,10-positions. This intermediate can then undergo further reactions. For some anthracene derivatives with a -CH₂O-R group at the 9-position, photochemical reactions in the presence of air can lead to the formation of an endoperoxide intermediate, which then decomposes to 9-anthraldehyde (B167246) and is further oxidized to anthraquinone (B42736). nih.gov

Reduction:

Reduction of the Anthracene Core: The anthracene moiety can be selectively reduced. Catalytic hydrogenation or reduction with sodium in an alcohol can yield 9,10-dihydro-9-phenoxyanthracene, thereby disrupting the aromaticity of the central ring while leaving the outer benzene rings and the phenoxy group intact. wordpress.com Reduction with alkali metals can also lead to the formation of radical anion salts. wikipedia.org

Transformation Reagents/Conditions Product(s)
OxidationCrO₃, H₂O₂/V₂O₅9-Phenoxyanthraquinone
PhotooxidationUV light, O₂This compound-9,10-endoperoxide
ReductionNa/alcohol or Catalytic Hydrogenation9,10-Dihydro-9-phenoxyanthracene

Derivatization Strategies and Functionalization at the Anthracene and Phenoxy Sites

The distinct reactivity of the anthracene core and the phenoxy group allows for selective functionalization at either site, providing a versatile platform for synthesizing a wide range of derivatives.

Functionalization of the Anthracene Core:

Electrophilic Substitution: As discussed, electrophilic substitution provides a direct route to introduce functional groups at the 10-position of the anthracene nucleus.

Cycloaddition Reactions: The Diels-Alder reaction can be employed to append complex cyclic structures to the 9,10-positions of the anthracene core, although the presence of the phenoxy group at the 9-position will influence the stereochemistry and regiochemistry of the addition. orientjchem.org

Metal-Catalyzed Cross-Coupling: For derivatives of this compound bearing a halide at the 10-position (e.g., 10-bromo-9-phenoxyanthracene), palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination can be used to introduce a wide variety of substituents, including aryl, alkynyl, and amino groups.

Functionalization of the Phenoxy Moiety:

Electrophilic Substitution: The phenyl ring of the phenoxy group can be functionalized via electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions, primarily at the para-position.

Modification of Substituents: If the phenoxy group already contains functional groups, these can be further modified. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a variety of other functionalities.

Photophysical Properties and Excited State Dynamics of 9 Phenoxyanthracene

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of 9-phenoxyanthracene are governed by the π-electron system of the anthracene (B1667546) core, with the phenoxy substituent introducing notable modifications. The absorption spectrum is characterized by structured bands in the ultraviolet and visible regions, corresponding to transitions from the ground electronic state (S₀) to various singlet excited states (Sₙ). The emission spectrum, observed upon excitation, typically consists of a fluorescence band that is mirror-imaged to the lowest energy absorption band.

To provide a clearer understanding of these properties, the following interactive data table summarizes typical photophysical data for a related anthracene derivative.

PropertyValue
Absorption Maximum (λ_abs) Data not available for this compound
Emission Maximum (λ_em) Data not available for this compound
Molar Absorptivity (ε) Data not available for this compound
Fluorescence Quantum Yield (Φ_f) Data not available for this compound
Fluorescence Lifetime (τ_f) Data not available for this compound

Singlet and Triplet Excited States Generation and Decay Pathways

Upon absorption of a photon, a this compound molecule is promoted from its singlet ground state (S₀) to a singlet excited state (Sₙ). From here, a cascade of rapid processes occurs. The molecule typically undergoes rapid internal conversion and vibrational relaxation to the lowest vibrational level of the first excited singlet state (S₁).

From the S₁ state, the molecule can return to the ground state through several competing pathways:

Fluorescence: Radiative decay from S₁ to S₀, resulting in the emission of a photon.

Internal Conversion (IC): A non-radiative transition from S₁ to S₀, where the excess energy is dissipated as heat.

Intersystem Crossing (ISC): A non-radiative transition from the singlet state (S₁) to a triplet state (T₁). This process involves a change in electron spin multiplicity and is a key step in populating the triplet manifold.

Once in the T₁ state, the molecule can decay to the S₀ ground state via:

Phosphorescence: Radiative decay from T₁ to S₀. This process is spin-forbidden and therefore typically occurs on a much longer timescale than fluorescence.

Intersystem Crossing: A non-radiative transition from T₁ to S₀.

The efficiency of these different decay pathways is quantified by their respective quantum yields. For many anthracene derivatives, the sum of the fluorescence quantum yield (Φ_f) and the triplet formation quantum yield (Φ_T) is close to unity, indicating that internal conversion from the S₁ state is often a minor decay channel.

Intramolecular Charge Transfer (ICT) Phenomena

The presence of the electron-donating phenoxy group attached to the electron-accepting anthracene core in this compound suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In such a process, the absorption of light leads to a significant redistribution of electron density, creating a more polar excited state with a partial positive charge on the phenoxy moiety and a partial negative charge on the anthracene unit.

This charge transfer character in the excited state can have a profound impact on the photophysical properties of the molecule. It can influence the energy of the excited state, the fluorescence quantum yield, and the fluorescence lifetime. The extent of ICT is often highly dependent on the solvent environment.

Solvent Effects on Photophysical Processes

The photophysical properties of this compound are expected to be sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. In polar solvents, the more polar excited state, particularly one with significant ICT character, will be stabilized to a greater extent than the less polar ground state. This differential stabilization leads to a red-shift (bathochromic shift) in the fluorescence emission spectrum as the solvent polarity increases.

The following interactive table illustrates the expected trend of emission maximum with increasing solvent polarity for a molecule exhibiting positive solvatochromism.

SolventPolarity (Dielectric Constant)Emission Maximum (λ_em)
Hexane1.88Hypothetical shorter wavelength
Toluene2.38Hypothetical intermediate wavelength
Dichloromethane8.93Hypothetical longer wavelength
Acetonitrile37.5Hypothetical longest wavelength

Solvent polarity can also influence the rates of non-radiative decay processes. For instance, in polar solvents, the energy gap between the excited and ground states can be reduced, which may enhance the rate of internal conversion and lead to a decrease in the fluorescence quantum yield.

Photoreactivity and Photochemical Transformations

Anthracene and its derivatives are well-known for their photoreactivity, with the most common reaction being [4+4] photodimerization. In this reaction, two excited anthracene molecules (or one excited and one ground-state molecule) undergo a cycloaddition reaction at the 9 and 10 positions to form a dimer. The presence of a bulky substituent at the 9-position, such as the phenoxy group in this compound, can sterically hinder this dimerization process. However, photodimerization of 9-substituted anthracenes has been observed, often leading to the head-to-tail photodimer. researchgate.net

Other potential photochemical transformations for this compound could involve reactions with oxygen or other reactive species present in the environment, particularly when irradiated with UV light. The specific photochemical pathways and products would depend on the reaction conditions, including the solvent, the presence of oxygen, and the wavelength of the excitation light.

Electrochemistry and Redox Behavior of 9 Phenoxyanthracene

Electrochemical Characterization Techniques for Aromatic Systems

The study of the redox behavior of aromatic systems like 9-phenoxyanthracene relies on several powerful electroanalytical techniques. These methods probe the transfer of electrons between an electrode and the molecule of interest.

Cyclic Voltammetry (CV): This is the most versatile and commonly employed technique for investigating electroactive species. researchgate.net In a CV experiment, the potential applied to a working electrode is scanned linearly from an initial value to a switching potential and then back again, while the resulting current is measured. researchgate.net The output, a cyclic voltammogram, plots current versus potential and provides critical information. mdpi.com For a reversible redox couple, the key parameters are the anodic and cathodic peak potentials (Epa and Epc) and the corresponding peak currents (ipa and ipc). The formal reduction potential (E°') can be determined as the midpoint between the peak potentials. researchgate.net The shape of the voltammogram and the way peak currents and potentials change with the potential scan rate can reveal the reversibility of the electron transfer process and diagnose chemical reactions coupled to the electron transfer. researchgate.netmdpi.com

Spectroelectrochemistry: This technique combines electrochemical methods with spectroscopy (typically UV-Visible) to observe changes in the absorption spectrum of a molecule as its oxidation state is changed by an applied potential. This is particularly useful for identifying the species generated during redox reactions, such as radical cations or anions, and is fundamental to studying electrochromic materials that change color upon oxidation or reduction.

Chronoamperometry and Chronopotentiometry: These techniques involve stepping the potential or current, respectively, and observing the response over time. They can provide detailed information about the kinetics of electron transfer and the diffusion of the electroactive species to the electrode surface. nih.gov

Redox Potentials and Electron Transfer Processes

The redox potential of a molecule quantifies its tendency to accept or donate electrons. mdpi.com For aromatic hydrocarbons, the first oxidation and reduction correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively. These processes generate radical cations and radical anions.

The transfer of an electron between a photoexcited molecule and a ground-state molecule is known as photoinduced electron transfer (PET). acs.orgbeilstein-journals.org The efficiency of this process is governed by the free energy change (ΔG), which can be estimated using the Rehm-Weller equation, incorporating the redox potentials of the donor and acceptor molecules. acs.org

Table 1: Electrochemical Data for Selected 9,10-Disubstituted Anthracene (B1667546) Derivatives Data extracted from a study using cyclic voltammetry in DCM with 0.1 M n-Bu₄NPF₆ supporting electrolyte, versus SCE. researchgate.net

Compound Substituents (R¹, R²) Oxidation E₁/₂ (V) E_HOMO (eV) E_gap (eV)
1a Phenyl, Phenyl 1.20 -5.73 2.96
1b Phenyl, 1-Naphthalenyl 1.18 -5.71 2.99
1c 1-Naphthalenyl, 1-Naphthalenyl 1.16 -5.69 2.98
2a 4-Methoxyphenyl, 4-Methoxyphenyl 1.03 -5.59 2.97
2b 4-Methoxyphenyl, 1-Naphthalenyl 1.05 -5.60 2.98

| 2d | 4-Methoxyphenyl, 4-(Trifluoromethyl)phenyl | 1.15 | -5.69 | 2.99 |

This interactive table allows for sorting and filtering of the electrochemical data for different anthracene derivatives.

Influence of Substituents on Electrochemical Properties

The electrochemical properties of the anthracene core are highly sensitive to the nature of its substituents. Attaching electron-donating or electron-withdrawing groups can tune the HOMO and LUMO energy levels, thereby altering the oxidation and reduction potentials. researchgate.net

Electron-donating groups (like methoxy (B1213986), -OCH₃) increase the electron density of the anthracene π-system. This raises the energy of the HOMO, making the molecule easier to oxidize (i.e., lowering its oxidation potential). As seen in Table 1, compounds with methoxyphenyl groups (2a, 2b) have lower oxidation potentials compared to those with only phenyl or naphthalenyl groups (1a, 1b, 1c). researchgate.net

Electron-withdrawing groups (like cyano, -CN, or trifluoromethyl, -CF₃) decrease the electron density of the ring system. This lowers the energy of the HOMO, making the molecule more difficult to oxidize (i.e., increasing its oxidation potential). Compound 2d, which contains an electron-withdrawing -CF₃ group, has a higher oxidation potential than compound 2a, which has two electron-donating methoxy groups. researchgate.net

Electrochromic Behavior and Applications

Electrochromism is the phenomenon where a material undergoes a reversible change in color upon the application of an electrical potential. This property is central to applications like smart windows, anti-glare mirrors, and electronic displays. While many organic electrochromic materials are based on conjugated polymers, certain small molecules and their derivatives can also exhibit this behavior.

Although there is no specific report on the electrochromism of this compound itself, related structures incorporating a phenoxy-anthraquinone moiety have been synthesized and shown to be electrochromically active. For instance, a polyamide containing a 2-(4-(bis(4-aminophenyl)amino)phenoxy)anthracene-9,10-dione pendant group was investigated.

In its neutral state, a thin film of the polymer was pale yellow. Upon electrochemical oxidation (at potentials around +0.84 to +1.11 V), the triarylamine portion of the molecule lost electrons to form stable radical cations, causing the color to change to green. Upon electrochemical reduction (at potentials around -0.78 to -0.87 V), the anthraquinone (B42736) unit accepted electrons, and the film's color changed to red. This ability to switch between three distinct color states (pale yellow, green, and red) makes such ambipolar materials highly interesting for advanced electrochromic devices. The ether linkage in the phenoxy group was also found to enhance the redox and electrochromic stability of the polymer compared to analogues without the ether linkage.

Electrochemical Synthesis of this compound Derivatives

Electrochemical synthesis, particularly electropolymerization, is a powerful method for creating thin films of conductive and electroactive polymers directly onto an electrode surface. This technique involves the electrochemical oxidation or reduction of a monomer in a suitable electrolyte solution, leading to the formation of polymer chains that deposit onto the electrode. This method allows for excellent control over the thickness and morphology of the resulting film.

While the electrochemical synthesis of polymers based on this compound has not been specifically described, the principles can be applied. A hypothetical monomer could be designed by functionalizing this compound with a polymerizable group, such as a thiophene (B33073) or carbazole (B46965) unit. Many carbazole- and thiophene-based monomers have been successfully electropolymerized to create electrochromic polymer films.

The process would involve dissolving the custom monomer in a solution with a supporting electrolyte and applying a potential to an electrode (like indium tin oxide-coated glass). The oxidation of the monomer units would create radical cations, which would then couple to form polymer chains. By repeatedly cycling the potential, a well-adhering, electroactive polymer film based on this compound could be grown. The properties of this polymer would depend on the structure of the monomer and the polymerization conditions. This approach offers a direct route to fabricating devices that harness the electrochemical and optical properties of the phenoxyanthracene core.

Computational and Theoretical Studies on 9 Phenoxyanthracene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of aromatic compounds. scispace.comaps.org DFT methods provide a balance between computational cost and accuracy, making them suitable for calculating the properties of molecules as large as 9-phenoxyanthracene. aps.org These calculations can determine the molecule's optimized geometry, total energy, and the distribution of electron density.

The introduction of a phenoxy group to the anthracene (B1667546) core at the 9-position is expected to influence its electronic properties. Theoretical studies on related polycyclic aromatic hydrocarbons (PAHs) show that substituents can modulate electron density and stability. lmu.edunih.gov For this compound, calculations would typically involve geometry optimization to find the most stable conformation, which is characterized by a minimum on the potential energy surface. nih.gov The energetics of the molecule, including its heat of formation and stabilization energy, can be derived from these calculations. Different functionals, such as B3LYP or PBE0, combined with appropriate basis sets like the 6-31G(d) or the def2 series, are commonly used to achieve reliable results for such systems. nih.govresearchgate.net

Table 1: Representative Calculated Energetic Properties for this compound This table illustrates typical energetic parameters that would be obtained from DFT calculations. The values are hypothetical and serve as examples of standard computational outputs.

ParameterCalculated Value (Illustrative)Method/Basis Set
Total Electronic Energy (Hartree)-1072.54B3LYP/6-31G(d)
Enthalpy of Formation (kcal/mol)+55.8G4MP2
Gibbs Free Energy of Atomization (kcal/mol)-4520.3B3LYP/6-31G(d)
Dipole Moment (Debye)1.25B3LYP/6-31G(d)

Molecular Orbital Analysis and Frontier Orbitals

Molecular Orbital (MO) theory is essential for describing chemical reactivity. lumenlearning.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals (FMOs). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. ossila.comlibretexts.org

For this compound, the frontier orbitals are expected to be delocalized π-systems characteristic of the anthracene core. The phenoxy substituent, with its oxygen lone pairs, can interact with the anthracene π-system, modifying the energies and spatial distribution of the FMOs. ijarset.com Computational software can visualize these orbitals, showing that the HOMO is typically concentrated on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. gaussian.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a red shift in the absorption spectrum. libretexts.org

Table 2: Illustrative Frontier Orbital Energies for this compound This table presents a hypothetical set of frontier orbital energies and related quantum chemical descriptors calculated using DFT.

ParameterCalculated Value (eV) (Illustrative)
HOMO Energy-5.85
LUMO Energy-1.95
HOMO-LUMO Gap (ΔE)3.90
Ionization Potential (I ≈ -EHOMO)5.85
Electron Affinity (A ≈ -ELUMO)1.95
Chemical Hardness (η = (I-A)/2)1.95
Electronegativity (χ = (I+A)/2)3.90

Simulation of Spectroscopic Properties (UV-Vis, Fluorescence, NMR)

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These calculations provide theoretical spectra that, when compared with experimental data, can confirm the molecular structure and assignment of specific resonances. mdpi.com

Table 3: Simulated Spectroscopic Data for this compound This table shows representative simulated spectroscopic data that would be generated by TD-DFT and GIAO calculations.

Spectroscopic PropertyParameterSimulated Value (Illustrative)
UV-Vis Absorption (TD-DFT)λmax,1 (nm)375
λmax,2 (nm)255
Fluorescence (TD-DFT)Emission λmax (nm)410
1H NMR (GIAO)H1, H8 (ppm)8.55
H10 (ppm)8.70
13C NMR (GIAO)C9 (ppm)148.5
C10 (ppm)125.3

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces. pennylane.ai This involves identifying reactants, products, intermediates, and, crucially, transition states (TS). libretexts.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy reaction path. utexas.edumolcas.org Locating the TS structure and calculating its energy allows for the determination of the activation energy (ΔG‡), which governs the reaction rate according to transition state theory. utexas.edu

For this compound, theoretical studies could investigate reactions such as electrophilic substitution on the anthracene rings or cycloaddition reactions. nih.govacs.org By modeling the reaction pathway, chemists can determine whether a reaction proceeds through a concerted or stepwise mechanism. nih.gov Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state correctly connects the desired reactants and products. molcas.org

Table 4: Illustrative Activation Energy for a Hypothetical Reaction of this compound This table provides a hypothetical example of a calculated activation barrier for an electrophilic substitution reaction.

ReactionParameterCalculated Value (kcal/mol) (Illustrative)
Electrophilic Nitration at C10Energy of Reactants + NO2+0.0
Energy of Transition State+15.2
Activation Energy (ΔE)15.2

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govlbl.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. mdpi.com

For this compound, a key aspect to study via MD would be the conformational flexibility related to the rotation around the C9-O bond. This rotation dictates the relative orientation of the phenyl ring with respect to the anthracene plane. MD simulations can explore the conformational energy landscape, identify low-energy conformers, and calculate the energetic barriers between them. mdpi.complos.org Such simulations are often performed in a simulated solvent to mimic experimental conditions, providing a more realistic picture of the molecule's behavior in solution. plos.org Analysis of the MD trajectory can yield information on structural parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify flexibility. r-project.org

Table 5: Representative Conformational Data from a Hypothetical MD Simulation of this compound This table illustrates the type of data that could be obtained from an MD simulation to analyze the molecule's conformational dynamics.

ParameterDescriptionSimulated Value (Illustrative)
Dihedral Angle (C1-C9-O-Cphenyl)Most stable rotational angle75°
Rotational Energy BarrierEnergy to rotate the phenoxy group4.5 kcal/mol
RMSF of Anthracene CoreAverage atomic fluctuation of the core0.8 Å
RMSF of Phenoxy GroupAverage atomic fluctuation of the substituent1.5 Å

Applications of 9 Phenoxyanthracene in Advanced Organic Materials

Integration into Optoelectronic Devices

The integration of anthracene (B1667546) derivatives into optoelectronic devices is a well-established field, with applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). frontiersin.orgnih.govwaferworld.com The semiconducting properties of compounds like 1,4,5,8-tetrahydroxy-2-phenoxyanthracene-9,10-dione (B13135181) make them candidates for use in OLEDs and OSCs, where their ability to facilitate charge transport can enhance device efficiency. acs.org The substitution of a single nitrogen atom into the anthracene core, as in 2-aza-9,10-diphenylanthracene, has been shown to impact the performance of OLEDs, demonstrating that fine-tuning the electronic structure of the anthracene core is a viable strategy for optimizing device properties. academie-sciences.fr

In the context of OLEDs, anthracene derivatives can serve as efficient blue-emitting materials. researchgate.net For instance, a series of blue-emitting materials based on anthracene connected with oxide moieties has been synthesized, and devices using these materials have shown efficient blue electroluminescence. researchgate.net The introduction of a phenoxy group, as in 9-phenoxyanthracene, can further modulate the electronic and photophysical properties, potentially leading to improved performance in OLED applications. The development of materials with high thermal stability and specific optoelectronic features is crucial for their application in OLEDs. researchgate.net

The table below summarizes the performance of an OLED device using an anthracene derivative as the emitter.

ParameterValue
Maximum Luminous Efficiency0.36 cd/A
Power Efficiency0.90 lm/W
External Quantum Efficiency0.55% at 20 mA/cm²
CIE Coordinates(x = 0.16, y = 0.20) at 10.0 V

Table based on data for an OLED using (4-(10-(naphthalen-2-yl)anthracen-9-yl)phenyl)(phenyl)methanone as the emitter. researchgate.net

Role in Organic Semiconductor Development

Organic semiconductors are fundamental components of modern electronic devices, and there is a continuous search for new materials with improved performance. frontiersin.orgmdpi.com Anthracene and its derivatives have been extensively studied as organic semiconductors, particularly for their applications in OFETs. waferworld.com The charge transport properties of these materials are highly dependent on their molecular structure and packing in the solid state. scm.com

The introduction of substituents onto the anthracene core can significantly influence the charge carrier mobility. For example, a comparative study of heteroatom effects on phenyl-anthracene derivatives demonstrated that the introduction of oxygen and sulfur can dramatically influence charge mobility. rsc.org The phenoxy group in this compound, with its oxygen atom, can therefore be expected to play a significant role in determining the semiconductor properties of materials based on this core. Theoretical investigations on anthracene derivatives with aryl substituents have shown that the size and nature of the substituent greatly improve the electronic properties and stability of the resulting materials. rsc.org

The development of OFET-based sensors is a growing field, where the organic semiconductor acts as the active layer for detecting various analytes. nih.gov The versatility of organic synthesis allows for the incorporation of specific functional moieties to selectively bind with analytes. The this compound scaffold could be functionalized to create new sensory materials.

Photopolymerization Initiators and Photosensitizers

Anthracene derivatives are effective as photosensitizers in photopolymerization processes, particularly for UV-LED curing systems. radtech2020.com Although they may not form free radicals on their own, they can absorb long-wavelength light and transfer the energy to a photoinitiator, thereby broadening the range of usable initiators. radtech2020.com This is especially useful in pigmented or thick-film formulations where light penetration is limited. radtech2020.com The use of anthracene derivatives as photosensitizers can be applied to both free radical and cationic polymerization reactions. radtech2020.com

The mechanism of photosensitization often involves the transfer of energy from the excited triplet state of the sensitizer (B1316253) to the initiator. researchgate.net Therefore, the triplet energy of the anthracene derivative is a crucial parameter. For 9,10-diphenylanthracene (B110198) derivatives, the triplet energy has been calculated to be in the range of 1.64–1.65 eV. mdpi.com The phenoxy group in this compound can influence these energy levels. The photophysical properties of cyanoanthracene derivatives, which are also used as photosensitizers, show a strong dependence on the solvent environment, indicating that the surrounding medium can affect their performance. rsc.org

In the context of photo-curable resins, which are used in a wide range of applications from coatings to 3D printing, the choice of photoinitiator or photosensitizer is critical. nih.govchimia.ch The development of new photoinitiating systems is an active area of research. biointerfaceresearch.comresearchgate.net For instance, certain amino- and diamino-9,10-anthracenedione derivatives have been shown to act as cationic photoinitiators for the polymerization of epoxy monomers. biointerfaceresearch.com While direct studies on this compound as a photopolymerization initiator are not extensively documented in the provided results, the known behavior of related anthracene compounds suggests its potential in this area. radtech2020.comresearchgate.net

Supramolecular Assemblies and Functional Architectures

Supramolecular chemistry, which involves the study of systems composed of multiple molecules held together by non-covalent interactions, offers a powerful approach to the design of functional materials. nih.gov this compound and its derivatives can serve as building blocks for the construction of such assemblies due to the potential for π-π stacking, hydrogen bonding, and host-guest interactions.

Host-guest chemistry is a central concept in supramolecular chemistry where a "host" molecule can bind a "guest" molecule or ion. nih.gov The anthracene moiety, with its extended π-system, can participate in various non-covalent interactions, making it a suitable component for host-guest systems. For example, a derivative of phenoxy anthracene dione (B5365651) has been synthesized and studied in the context of membrane transport, which relies on molecular recognition. tandfonline.com

Calixarenes, which are macrocyclic host molecules, can form inclusion complexes with a variety of guest molecules, including those with aromatic moieties. nih.gov The encapsulation of a guest within a host can alter its physical and chemical properties. While direct studies of this compound as a guest for common macrocyclic hosts were not found in the provided results, the principles of host-guest chemistry suggest that its aromatic nature would make it a candidate for such interactions. The formation of host-guest complexes can be used to enhance the solubility and stability of guest molecules. 20.210.105

Self-assembly is the spontaneous organization of molecules into ordered structures and is a key strategy for creating nanostructured materials. fujifilm.comaps.org The planarity and potential for π-π interactions of the anthracene core in this compound make it a prime candidate for use in self-assembling systems. The resulting nanostructures can have applications in various fields, including electronics and photonics.

The self-assembly of organic small molecules into ordered thin films is crucial for achieving efficient charge transport in OFETs. mdpi.com The molecular structure of this compound, with its rigid aromatic core and more flexible phenoxy group, can lead to the formation of well-defined nano-aggregates. By controlling the interplay of intermolecular forces, it is possible to direct the self-assembly process to obtain desired morphologies and properties.

Charge Transport and Mobility in this compound-based Materials

The efficiency of organic electronic devices is heavily dependent on the charge transport properties of the semiconductor material. scm.comfrontiersin.org Charge mobility, a measure of how quickly charge carriers (electrons and holes) move through a material under the influence of an electric field, is a key parameter. waferworld.com The charge transport in organic materials is often described by hopping between localized states, and the efficiency of this process is influenced by molecular packing and electronic coupling between adjacent molecules. scm.com

For anthracene crystals, the drift mobilities of electrons and holes have been measured and are dependent on the crystal orientation. rsc.org The introduction of substituents to the anthracene core can significantly affect these properties. A study on 9,10-diphenylanthracene bulk crystals reported an electron mobility of 13 cm²/Vs and a hole mobility of 3.7 cm²/Vs. mdpi.com A systematic study on the influence of heteroatoms in phenyl-anthracene derivatives showed that the charge mobility can be dramatically influenced by the choice of heteroatom. rsc.org These findings suggest that the phenoxy group in this compound will have a notable impact on its charge transport characteristics.

The table below presents charge mobility data for some anthracene derivatives.

CompoundHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
9,10-Diphenylanthracene (bulk crystal)3.713
BEPAnt (thin film)0.43-
BOPAnt (thin film)0.28-

Data sourced from studies on anthracene derivatives. rsc.orgmdpi.com

Theoretical calculations, such as those based on density functional theory (DFT), are often used to predict and understand the charge transport properties of organic semiconductors. rsc.org These studies can provide insights into the relationship between molecular structure, solid-state packing, and charge mobility, guiding the design of new materials with improved performance. rsc.org

Advanced Polymeric Materials and Composites

The incorporation of the this compound moiety, and its derivatives, into the backbone of high-performance polymers has been a strategic approach to developing advanced materials with enhanced thermal stability, solubility, and specific functionalities. Research has primarily focused on integrating these bulky, aromatic structures into polyamides and polyimides, leveraging the inherent robustness of these polymer classes while introducing new properties derived from the phenoxyanthracene-based unit.

A significant body of research has centered on the synthesis and characterization of polymers derived from diamine monomers containing a phenoxy-anthraquinone structure. Specifically, the diamine 2-(4-(bis(4-aminophenyl)amino)phenoxy)anthracene-9,10-dione has been utilized as a key building block. ntu.edu.twntu.edu.tw This monomer introduces a bulky, pendent group off the main polymer chain, which plays a crucial role in modifying the final properties of the material.

Aromatic polyamides, or aramids, were synthesized using this diamine monomer via a low-temperature solution polycondensation reaction with various aromatic dicarboxylic acid chlorides. ntu.edu.tw The presence of the bulky pendent group with a flexible ether linkage disrupts chain packing, leading to enhanced solubility. ntu.edu.tw These polyamides were found to be readily soluble in a range of polar aprotic solvents, which is a significant advantage for processing and fabricating thin films for electronic devices. ntu.edu.tw

Similarly, polyimides were synthesized from the same diamine and various aromatic tetracarboxylic dianhydrides through a one-step high-temperature polycondensation method. ntu.edu.tw These polyimides also demonstrated excellent solubility in polar organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) due to the incorporation of the bulky, non-coplanar pendent groups. ntu.edu.tw

The introduction of the phenoxy-anthraquinone moiety imparts exceptional thermal resistance to the resulting polymers. The aromatic polyamides exhibit high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures well above 400°C. ntu.edu.tw The high concentration of aromatic rings in their structure contributes to substantial char yields upon thermal decomposition in an inert atmosphere, a desirable characteristic for flame-retardant materials. ntu.edu.tw The polyimides derived from this monomer show even greater thermal stability, with 10% weight loss temperatures exceeding 520°C. ntu.edu.tw

The mechanical properties of films cast from these polymer solutions are generally robust, forming strong and flexible materials suitable for various applications. psu.eduresearchgate.net While detailed mechanical data for these specific polymers are part of ongoing research, related aromatic polyamides containing other bulky pendent groups have shown tensile strengths ranging from 77–92 MPa and tensile moduli between 1.5 and 2.5 GPa. csic.es

Research Findings on Polyamides and Polyimides with Pendent Phenoxy-Anthraquinone Groups

Thermal Properties

The thermal stability of these polymers was evaluated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The results confirm that the incorporation of the phenoxy-anthraquinone unit leads to materials with high thermal resistance.

Polymer SeriesMonomers UsedTg (°C)Td10 (°C, N2)Char Yield (@800°C, N2)Citation
Polyamides (OAQ-series) OAQ-Diamine + Various Diacid Chlorides283–360470–495> 60% ntu.edu.tw
Polyimides (OAQ-PIs) OAQ-Diamine + Various Dianhydrides275–300520–630> 60% ntu.edu.tw
(Tg = Glass Transition Temperature; Td10 = Temperature at 10% weight loss)

Solubility

A key advantage of incorporating the bulky, non-planar phenoxy-anthraquinone group is the significant improvement in the solubility of these otherwise rigid polymers. This enhanced solubility facilitates easier processing and film formation.

Polymer SeriesNMPDMAcDMFm-cresolPyridine
Polyamides (OAQ-series) ++++++++++
Polyimides (OAQ-PIs) +++++++
(++ = Soluble at room temperature; + = Soluble on heating) ntu.edu.twntu.edu.tw

The excellent solubility in polar organic solvents makes these polymers promising candidates for practical applications where solution-based processing techniques like spin-coating or inkjet printing are employed to create high-performance thin films. ntu.edu.tw

Structure Property Relationships of 9 Phenoxyanthracene Derivatives

Impact of Substituent Effects on Electronic Structure

The introduction of a phenoxy group at the 9-position of the anthracene (B1667546) core significantly influences the molecule's electronic structure. This is primarily due to the electronic nature of the ether oxygen and the steric interactions between the phenoxy and anthracene rings.

The oxygen atom in the phenoxy group possesses lone pairs of electrons that can, in principle, donate into the π-system of the anthracene ring. However, the degree of this electronic communication is heavily dependent on the conformation of the molecule. Substituents on the phenoxy ring or the anthracene core can further modulate the electronic properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iqce.jpwuxibiology.com

Electron-Donating Groups (EDGs): When placed on the phenoxy or anthracene moiety, EDGs like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups generally increase the energy of the HOMO. This can lead to a smaller HOMO-LUMO gap, resulting in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. researchgate.netcdnsciencepub.com

Electron-Withdrawing Groups (EWGs): Conversely, EWGs such as nitro (-NO₂) or cyano (-CN) groups lower the energy of the LUMO. ajol.info This also tends to narrow the HOMO-LUMO gap and cause a red-shift in the electronic spectra. The presence of EWGs can enhance the electron-accepting character of the molecule. rsc.org

The position of the substituent is also critical. For instance, substituents on the phenoxy ring can influence the electron density on the ether oxygen, thereby modulating its interaction with the anthracene core. Similarly, substituents on the anthracene backbone can directly impact the π-system's energy levels. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting how these substitutions will affect the electronic structure and resulting photophysical properties. umich.edu

Below is a table illustrating the general effects of substituents on the frontier molecular orbitals of aromatic compounds.

Substituent Type Effect on HOMO Effect on LUMO Impact on HOMO-LUMO Gap
Electron-Donating (e.g., -OCH₃, -NH₂)Raises EnergyMinor EffectDecreases
Electron-Withdrawing (e.g., -NO₂, -CN)Minor EffectLowers EnergyDecreases
Halogens (e.g., -Cl, -Br)Lowers Energy (Inductive)Lowers EnergyVaries

Correlation between Molecular Conformation and Photophysical Behavior

The photophysical properties of 9-phenoxyanthracene derivatives are strongly correlated with their three-dimensional structure, particularly the dihedral angle between the phenoxy group and the anthracene plane. Due to significant steric hindrance between the hydrogen atoms of the phenoxy ring and the hydrogen atoms at the 1, 8, and 10 positions of the anthracene core, a perpendicular or near-perpendicular conformation is generally adopted. benchchem.com

This twisted conformation disrupts the π-conjugation between the phenoxy group and the anthracene moiety. As a result, the absorption and emission spectra of this compound are typically dominated by the π-π* transitions of the anthracene core itself, showing characteristic vibronic structures similar to unsubstituted anthracene, though often with slight shifts. mdpi.com

The rotational freedom of the phenoxy group can lead to the existence of different conformers, which can influence the excited-state dynamics. lumenlearning.comnih.gov The flexibility of the molecule can provide pathways for non-radiative decay, potentially lowering the fluorescence quantum yield compared to more rigid structures. omlc.org In contrast, restricting this intramolecular motion, for example in a rigid matrix or in the solid state, can lead to enhanced emission.

The relationship between conformation and photophysical properties is a key area of research for developing materials for organic light-emitting diodes (OLEDs), where high fluorescence quantum yields in the solid state are desirable. researchgate.net

The following table summarizes the general correlation between molecular conformation and photophysical properties in substituted anthracenes.

Conformation π-Conjugation Fluorescence Spectrum Fluorescence Quantum Yield (Φf)
PlanarExtendedRed-shifted, broadOften lower due to aggregation
TwistedDisruptedBlue-shifted, structuredCan be high in dilute solution
RigidifiedRestricted MotionEnhanced EmissionGenerally higher

Modulating Redox Properties through Structural Modifications

The redox properties of this compound, which describe its ability to gain or lose electrons, can be tuned through structural modifications. These properties are typically investigated using electrochemical techniques like cyclic voltammetry. cdnsciencepub.comncert.nic.inbyjus.comyaclass.inwordpress.com The oxidation and reduction potentials are directly related to the HOMO and LUMO energy levels, respectively.

Oxidation: The removal of an electron from the HOMO. A higher HOMO energy level corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized.

Reduction: The addition of an electron to the LUMO. A lower LUMO energy level corresponds to a higher (less negative) reduction potential, making the molecule easier to reduce.

Structural modifications to the this compound scaffold can predictably alter these potentials. ajol.info For example, introducing electron-donating groups will raise the HOMO energy, making the resulting derivative easier to oxidize than the parent compound. rsc.org Conversely, attaching electron-withdrawing groups will lower the LUMO energy, making the derivative easier to reduce. beilstein-journals.org

This tunability is crucial for applications in organic electronics, where the alignment of energy levels between different materials is necessary for efficient charge transport and device performance. rsc.org For instance, in organic supercapacitors, the redox potentials of the electrode material are a key factor in determining the energy storage capacity. rsc.org

The table below illustrates how different substituents are expected to modulate the redox potentials of an aromatic system like this compound.

Substituent Type Effect on Oxidation Potential Effect on Reduction Potential
Electron-DonatingDecreases (Easier to Oxidize)Decreases (Harder to Reduce)
Electron-WithdrawingIncreases (Harder to Oxidize)Increases (Easier to Reduce)
Extended ConjugationDecreases (Easier to Oxidize)Increases (Easier to Reduce)

Influence of Aromaticity and Extended Conjugation on Reactivity

The reactivity of this compound is governed by the aromatic nature of its constituent rings and the extent of π-conjugation. thieme-connect.com The anthracene core is a classic aromatic system that prefers substitution reactions over addition reactions to preserve its aromatic stabilization energy. bjraylight.com However, the 9- and 10-positions of anthracene are particularly reactive and can undergo cycloaddition reactions, such as the [4π+4π] photodimerization. researchgate.netthieme-connect.com

The presence of the phenoxy group at the 9-position influences this reactivity. Sterically, the bulky phenoxy group can hinder the approach of reactants to the 9- and 10-positions, potentially slowing down reactions like dimerization compared to unsubstituted anthracene. thieme-connect.com Electronically, while the twisted conformation limits conjugation, the oxygen atom can still influence the electron density of the anthracene ring.

Extending the π-conjugation, for instance by replacing the phenyl group with a larger aromatic system like naphthyl or pyrenyl, would be expected to alter the reactivity. Increased conjugation generally leads to a smaller HOMO-LUMO gap, which can make the molecule more susceptible to certain types of reactions. thieme-connect.com Such modifications can also shift the absorption to longer wavelengths, which is relevant for photochemical reactions. researchgate.net The Diels-Alder reaction is another characteristic reaction of anthracenes, and the regioselectivity of this reaction with unsymmetrical dienophiles is influenced by substituents at the 9-position. thieme-connect.comresearchgate.net

Design Principles for Tailoring this compound for Specific Applications

The structure-property relationships discussed provide a set of design principles for tailoring this compound derivatives for specific applications, particularly in the field of organic electronics. researchgate.netpkusz.edu.cn

Tuning Emission Color: The emission color of this compound-based materials can be tuned by introducing substituents that alter the HOMO-LUMO gap. Attaching electron-donating or electron-withdrawing groups to the anthracene or phenoxy rings can shift the emission from the blue region towards green, yellow, or even red. researchgate.net This is a fundamental strategy in the development of emitters for full-color displays.

Enhancing Solid-State Luminescence: For OLED applications, high fluorescence quantum yield in the solid state is paramount. A key design principle is to create a rigid molecular structure that minimizes non-radiative decay pathways from vibrational and rotational motions. This can be achieved by introducing bulky side groups that prevent close packing and aggregation-caused quenching, or by creating more rigid, fused ring systems. pkusz.edu.cn

Modulating Charge-Transport Properties: The design of materials for hole-transport layers (HTLs) or electron-transport layers (ETLs) in OLEDs requires precise control over redox potentials. To create an efficient HTL, the HOMO level should be well-aligned with the anode's work function and the emitter's HOMO. This can be achieved by incorporating electron-donating substituents. For an ETL, the LUMO level needs to be matched with the cathode and the emitter's LUMO, which can be accomplished by using electron-withdrawing groups. mdpi.com

Improving Thermal Stability: For device longevity, high thermal stability is crucial. This is often achieved by increasing the molecular weight and creating more rigid, thermally stable structures. Fusing additional aromatic rings to the this compound core can increase the glass transition temperature (Tg) and decomposition temperature (Td). pkusz.edu.cn

By applying these principles, it is possible to rationally design and synthesize novel this compound derivatives with optimized properties for use as emitters, hosts, or charge-transport materials in advanced electronic devices. google.comrsc.org

Future Directions and Emerging Research Avenues

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of 9-phenoxyanthracene and its derivatives is fundamental to unlocking their potential. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy are essential for basic structural confirmation, advanced methods can provide deeper insights. benchchem.combenchchem.com

High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular weight and elemental composition with high precision. researchgate.net

Fluorescence and Phosphorescence Spectroscopy : These techniques are crucial for characterizing the photophysical properties of the anthracene (B1667546) core. mdpi.com The emission spectra, quantum yields, and lifetimes provide data essential for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netnih.gov For instance, the conjugation of the anthracene system results in absorption and emission at higher wavelengths compared to smaller aromatic systems. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) : An indispensable surface-sensitive quantitative technique used to study the chemical composition and the electronic state of the elements within a material. researchgate.net

Raman Spectroscopy : Provides information on the vibrational energies of chemical bonds, offering a "vibrational fingerprint" of the molecule. This can be particularly useful for studying the incorporation of this compound into hybrid materials. researchgate.net

X-ray Crystallography : Analysis of single crystals can reveal the precise three-dimensional structure, including bond lengths and angles. In related phenoxyanthracene derivatives, the phenoxy group often adopts a near-orthogonal orientation to the anthracene plane to minimize steric hindrance. benchchem.com

Detailed spectroscopic data for a representative derivative, 1-Amino-7-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione, highlights the utility of these methods.

Analytical MethodObservationPurposeReference
Melting Point~280-285 °CIndicates high purity and thermal stability. benchchem.com
UV-Vis AbsorptionCharacteristic peaks for the anthraquinone (B42736) system.Confirms the conjugated π-system. Chloro substituents can reduce the HOMO-LUMO gap, red-shifting the maximum absorption wavelength. benchchem.com
NMR (¹H, ¹³C)Signals consistent with aromatic protons and various substituents.Provides structural confirmation and information on the chemical environment of each atom. benchchem.combenchchem.com
Mass SpectrometryDetection of the molecular ion peak.Confirms molecular weight and formula. benchchem.com
FT-IR SpectroscopyIdentifies characteristic vibrational frequencies of functional groups like C=O (~1670 cm⁻¹) and -OH (~3300 cm⁻¹).Confirms the presence of specific functional groups on the anthracene core. benchchem.com

Hybrid Material Systems Incorporating this compound

Hybrid materials, which combine different classes of materials to achieve synergistic properties, are a major avenue for research. numberanalytics.comcore.ac.uk The incorporation of this compound into larger systems can yield materials with tailored optical, electronic, or mechanical properties.

Polymer-Based Systems : this compound derivatives can be incorporated into polymer chains, either as a pendant group or as part of the main backbone. For example, aromatic polyamides (aramids) containing phenoxyanthracene-dione units have been synthesized. scribd.com These polymers exhibit ambipolar behavior and reversible redox couples, making them promising for electrochromic devices ("smart windows") and near-infrared (NIR) applications. researchgate.netscribd.com

Nanocomposites : Dispersing this compound within a polymer or inorganic matrix can create functional nanocomposites. azonano.commdpi.com For instance, its inclusion in thermoplastic polymer particles can be achieved through non-covalent interactions. benchchem.com Such materials could be used for object identification or authentication via their fluorescent signature. The functionalization of nanoparticles with molecules containing specific moieties allows for improved dispersion and functionality within a matrix. mdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs) : The phenoxy group provides a potential site for coordination with metal ions, suggesting that this compound could serve as a linker in the design of new MOFs. These crystalline materials with tunable porosity could be used for gas storage, separation, or catalysis. beilstein-journals.org

Sensor Development based on this compound

The development of sensors for detecting specific chemical or biological analytes is a rapidly growing field. frontiersin.org The inherent photophysical and electrochemical properties of the this compound scaffold make it an attractive platform for sensor design.

Sensors operate by converting the interaction with an analyte into a measurable signal. This compound is well-suited for both optical and electrochemical transduction methods. beilstein-journals.orgmdpi.comrsc.org

Optical Sensing : These sensors rely on changes in optical properties, such as fluorescence or color. frontiersin.org The anthracene core is strongly fluorescent, a property that can be harnessed for sensing. mdpi.com A common mechanism is photoinduced electron transfer (PET), where interaction with an analyte can quench or enhance the fluorescence signal, allowing for quantitative detection. epa.gov For example, a receptor unit attached to the phenoxyanthracene core could bind a target analyte, altering the electronic structure and thus modulating the fluorescence emission.

Electrochemical Sensing : These devices measure changes in electrical properties (current, potential) upon interaction with an analyte. frontiersin.orgmdpi.com The anthracene core is redox-active, meaning it can be oxidized and reduced at specific potentials. benchchem.comutexas.edu An electrochemical sensor could operate by monitoring the shift in the redox potential of the phenoxyanthracene unit when it binds to a target analyte. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to measure these changes. mdpi.comfrontiersin.org

FeatureOptical SensingElectrochemical SensingReference
Principle Measures changes in light (fluorescence, absorbance, color).Measures changes in electrical properties (current, potential). frontiersin.org
Core Property Used Fluorescence of the anthracene moiety.Redox activity of the anthracene moiety. benchchem.commdpi.com
Typical Signal Fluorescence quenching or enhancement, color change.Shift in peak potential or change in peak current. epa.govfrontiersin.org
Advantages High sensitivity, potential for imaging applications.High sensitivity, wide linear range, potential for miniaturization. mdpi.comnih.gov

The primary challenges in sensor design are achieving high sensitivity (the ability to detect low concentrations) and high selectivity (the ability to detect a specific analyte in the presence of interferents). beilstein-journals.orgrsc.org

Functionalization : To enhance selectivity, the this compound molecule can be chemically modified to include specific recognition sites (receptors) that preferentially bind to the target analyte. mdpi.com

Polymer Nanocomposites : Incorporating the sensor molecule into a polymer nanocomposite can increase sensitivity by providing a high surface-area-to-volume ratio, allowing for more interaction sites. azonano.com

Quantum Interference (QI) : For molecular-scale electronic sensors, exploiting destructive quantum interference effects by precise chemical design can enhance both sensitivity and selectivity by orders of magnitude. aps.org

Signal Amplification : In electrochemical sensors, nanomaterials like gold nanoparticles or graphene can be used to modify the electrode surface, which amplifies the electrochemical signal and improves sensitivity. mdpi.com For optical sensors, strategies involving surface-enhanced Raman scattering (SERS) or localized surface plasmon resonance (LSPR) can dramatically boost the signal. mdpi.com

Exploration of Novel Reactivity Pathways

Expanding the synthetic toolkit for modifying this compound is key to creating new functional molecules. Research into novel reactivity can unlock new derivatives that are otherwise difficult to prepare.

Photochemical Reactions : The anthracene core is known to undergo [4+4] photodimerization upon exposure to UV light. mdpi.com Studying this reactivity in this compound could lead to the development of photo-responsive materials or polymers.

Catalytic Cross-Coupling : Modern catalytic methods could be used to functionalize the aromatic rings. For example, C-H activation reactions could selectively install new groups on the anthracene or phenoxy rings, avoiding the need for pre-functionalized starting materials and improving atom economy.

Multicomponent Reactions : Designing one-pot reactions where three or more components combine to form a complex phenoxyanthracene derivative offers a sustainable and efficient synthetic route. mdpi.com

Computational Modeling : Theoretical methods like Density Functional Theory (DFT) can predict reaction pathways and elucidate mechanisms. benchchem.com This allows for the rational design of experiments to explore new types of transformations, such as electrophilic substitutions or cycloaddition reactions.

Sustainable Synthesis and Application Development

Applying the principles of green chemistry to the synthesis and use of this compound is crucial for future development. acs.orgifrafragrance.org This involves designing processes that reduce waste, minimize hazards, and improve energy efficiency. epa.govoecd.org

Green Synthesis Principles :

Waste Prevention : Designing syntheses to minimize by-products. epa.gov

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. epa.gov

Use of Renewable Feedstocks : Exploring bio-based starting materials to replace those derived from fossil fuels. nih.gov

Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents that are used in excess. epa.gov

Safer Solvents : Reducing or replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible, or using alternative energy sources like microwave irradiation or mechanochemical activation. mdpi.com

Sustainable Applications : The development of applications should also consider sustainability. For example, creating highly sensitive sensors reduces the amount of sample and reagents needed for an analysis. Designing durable materials for OLEDs or electrochromic windows extends product lifetime and reduces waste.

By focusing on these emerging research avenues, the scientific community can fully harness the potential of this compound as a building block for the next generation of advanced materials and technologies.

Q & A

Q. What synthetic methodologies are recommended for 9-Phenoxyanthracene in academic laboratories?

The Wittig reaction is a viable method for synthesizing anthracene derivatives, as demonstrated in the preparation of trans-9-(2-phenylethenyl)anthracene using a ylide intermediate . For this compound, nucleophilic aromatic substitution or Ullmann-type coupling could be explored, leveraging phenol derivatives and anthracene precursors. Reaction optimization (e.g., catalyst choice, temperature) should be guided by thin-layer chromatography (TLC) with UV detection and purified via recrystallization using ethanol or dichloromethane .

Q. What safety protocols are critical when handling this compound?

Based on analogous anthracene derivatives, researchers should:

  • Use PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ensure ventilation : Fume hoods for reactions involving volatile solvents .
  • Store in light-sensitive, airtight containers at room temperature to prevent degradation .

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • UV-Vis spectroscopy : Detect fluorescence properties, as seen in anthracene-ethenyl derivatives .
  • NMR : Analyze aromatic proton environments (e.g., coupling patterns for phenoxy groups).
  • Mass spectrometry : Confirm molecular weight using electron ionization, as applied to 9,10-anthracenedione .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

Systematically test solubility in solvents with incremental polarity (e.g., hexane to DMSO) under controlled temperatures. Compare results with computational solubility parameters (e.g., Hansen solubility theory) and validate via UV-Vis absorbance to quantify saturation points .

Q. What strategies improve yield in palladium-catalyzed coupling reactions for this compound?

Optimize:

  • Catalyst systems : Use Pd(PPh₃)₄ with copper iodide as a co-catalyst.
  • Ligands : Bulky ligands to reduce steric hindrance from the phenoxy group.
  • Reaction monitoring : Track intermediates via TLC or HPLC .

Q. Can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations can model HOMO-LUMO gaps and charge distribution. Compare results with experimental UV-Vis and cyclic voltammetry data. Structural analogs like 10-ethyl-9,10-dimethyl-9H-anthracene provide reference frameworks for molecular modeling .

Q. How do steric effects of the phenoxy group influence photophysical properties?

The phenoxy substituent may disrupt π-conjugation, altering fluorescence quantum yields. Compare this compound with unsubstituted anthracene using time-resolved fluorescence spectroscopy. Steric hindrance can also be assessed via X-ray crystallography or NMR NOE experiments .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate conflicting results (e.g., solubility, reactivity) using orthogonal techniques (e.g., DSC for melting points , GC-MS for purity).
  • Reaction Design : Prioritize scalability and reproducibility by documenting solvent purity, catalyst batch, and reaction time .

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